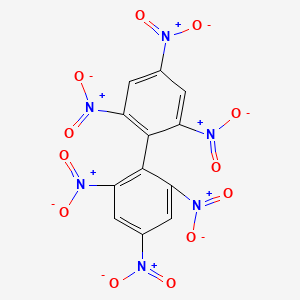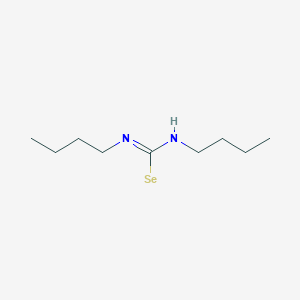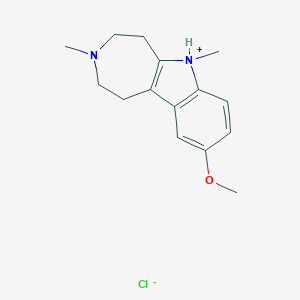![molecular formula C22H23N5O6S B13731882 N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide CAS No. 17400-19-0](/img/structure/B13731882.png)
N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group can be introduced via a sulfonation reaction, where the pyrimidine derivative is treated with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propyl Group: The propyl group can be attached through a nucleophilic substitution reaction, where the intermediate is reacted with 3-bromopropylamine.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Reduction of Carbonyl Group: Formation of the hydroxyl derivative.
Substitution of Sulfonyl Group: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its structural complexity, this compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzene sulfonyl group may facilitate binding to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide: is similar to other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the nitrobenzene sulfonyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other similar compounds.
属性
CAS 编号 |
17400-19-0 |
|---|---|
分子式 |
C22H23N5O6S |
分子量 |
485.5 g/mol |
IUPAC 名称 |
N-[4-methyl-5-[3-(N-(4-nitrophenyl)sulfonylanilino)propyl]-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H23N5O6S/c1-15-20(21(29)25-22(23-15)24-16(2)28)9-6-14-26(17-7-4-3-5-8-17)34(32,33)19-12-10-18(11-13-19)27(30)31/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,23,24,25,28,29) |
InChI 键 |
ZYCLTZHMBQHPOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)CCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


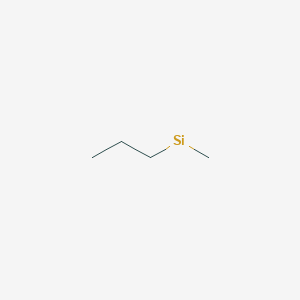
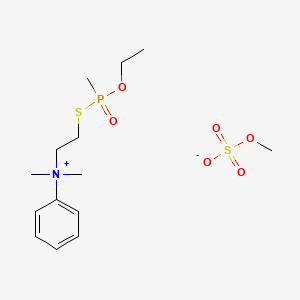

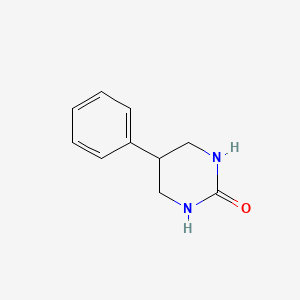
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
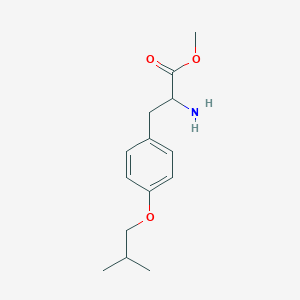

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

